1-(6-chloropyridazin-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]piperidine-4-carboxamide
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Overview
Description
1-(6-chloropyridazin-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]piperidine-4-carboxamide is a complex organic compound that features a combination of pyridazine, imidazole, and piperidine moieties
Preparation Methods
The synthesis of 1-(6-chloropyridazin-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]piperidine-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the pyridazine and imidazole intermediates, followed by their coupling with the piperidine derivative.
Pyridazine Intermediate Synthesis: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under reflux conditions.
Imidazole Intermediate Synthesis: The imidazole ring is often prepared via the cyclization of an α-amino ketone with an aldehyde in the presence of an acid catalyst.
Coupling Reaction: The final step involves the coupling of the pyridazine and imidazole intermediates with the piperidine derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Chemical Reactions Analysis
1-(6-chloropyridazin-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloropyridazine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Scientific Research Applications
1-(6-chloropyridazin-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: It is studied for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(6-chloropyridazin-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(6-chloropyridazin-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-(6-chloropyridazin-3-yl)-1H-imidazol-2-yl(pyridin-4-yl)methanone: This compound shares the pyridazine and imidazole moieties but differs in the substitution pattern and the presence of the methanone group.
1-(6-chloropyridazin-3-yl)piperidin-4-one: This compound lacks the imidazole moiety and has a different substitution pattern on the piperidine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H19ClN6O |
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Molecular Weight |
334.80 g/mol |
IUPAC Name |
1-(6-chloropyridazin-3-yl)-N-[2-(1H-imidazol-5-yl)ethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C15H19ClN6O/c16-13-1-2-14(21-20-13)22-7-4-11(5-8-22)15(23)18-6-3-12-9-17-10-19-12/h1-2,9-11H,3-8H2,(H,17,19)(H,18,23) |
InChI Key |
ZECQWCJVJMVQBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NCCC2=CN=CN2)C3=NN=C(C=C3)Cl |
Origin of Product |
United States |
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